Cas no 64924-67-0 (Halofuginone hydrobromide)

Halofuginone hydrobromide Chemical and Physical Properties
Names and Identifiers
-
- Halofuginone hydrobromide
- 7-Bromo-6-chloro-3-[3-[(2S,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one hydrobromide
- HALOFUGINONE HBR
- trans-(±)-7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidinyl)-2-oxopropyl]-4(3H)-quinazolinone monohydrobromide
- RU-19110
- RU-19110 hydrobromide
- Halofuginonehydrobromide
- NSC-713205
- HY-N1584A
- Halofuginone hydrobromide, (-)-
- D04413
- AC-30635
- 4(3H)-Quinazolinone, 7-bromo-6-chloro-3-(3-(3-hydroxy-2-piperidinyl)-2-oxopropyl)-, monohydrobromide, (2S-trans)-
- Cebegine
- Halofuginone hydrobromide, VETRANAL(TM), analytical standard
- 4(3H)-Quinazolinone,3S)-3-hydroxy-2-piperidinyl]-2-oxopropyl]-, monohydrobromide, rel-
- 7-Bromo-6-chloro-3-(3-((2S,3R)-3-hydroxy-2-piperidyl)-2-oxo-propyl)quinazolin-4-one hydrobromide
- 4(3H)-Quinazolinone, 7-bromo-6-chloro-3-(3-((2S,3R)-3-hydroxy-2-piperidinyl)-2-oxopropyl)-, hydrobromide (1:1)
- Q-201183
- CHEMBL1969752
- Halofuginone (hydrobromide)
- Stenorol
- rel-7-Bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidinyl]-2-oxopropyl]-4(3H)-quinazolinone Hydrobromide
- 57426-42-3
- Tempostatin
- 7-Bromo-6-chloro-3-(3-((2S,3R)-3-hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one hydrobromide
- 64924-67-0
- Chloro-bromofebrifugine
- RU-19110 (hydrobromide)
- AKOS015920268
- Chlorobromofebrifugine
- SCHEMBL608785
- UNII-Q86XE47UJ3
- Q86XE47UJ3
- AMY26820
- trans-(+/-)-7-Bromo-6-chloro-3-[3-(3-hydroxy-2- piperidinyl)-2-oxopropyl]-4(3H)-quinazolinone Monohydrobromide
- 7-bromo-6-chloro-3-[3-[(2S,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide
- CS-0081860
- Stenorol (TN)
- SJUWEPZBTXEUMU-LDXVYITESA-N
- DA-53827
-
- MDL: MFCD23843776
- Inchi: 1S/C16H17BrClN3O3.BrH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H/t14-,15+;/m0./s1
- InChI Key: SJUWEPZBTXEUMU-LDXVYITESA-N
- SMILES: O=C1N(CC(C[C@@H]2NCCC[C@H]2O)=O)C=NC3=C1C=C(Cl)C(Br)=C3.Br
Computed Properties
- Exact Mass: 492.94000
- Monoisotopic Mass: 492.94
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 533
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 82A^2
- Molecular Weight: 495.6
Experimental Properties
- Melting Point: 247° (dec)
- Boiling Point: 595.8°C at 760 mmHg
- Flash Point: 314.1°C
- PSA: 84.22000
- LogP: 3.17140
Halofuginone hydrobromide Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H300 + H310 + H330-H315-H319-H410
-
Warning Statement:
MissingPhrase-N15.00950417-P260-P280-P302
P352
P310-P304
P340
P310-P305
P351
P338 - Hazardous Material transportation number:UN2811 - class 6.1 - PG 1 - EHS - Toxic solids, organic, n.o.s., HI: all
- WGK Germany:3
- Hazard Category Code: 22
- RTECS:VA2397066
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Halofuginone hydrobromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0081860-5mg |
Halofuginone (hydrobromide) |
64924-67-0 | 99.55% | 5mg |
$90.0 | 2022-04-26 | |
Ambeed | A446753-1mg |
7-Bromo-6-chloro-3-(3-((2S,3R)-rel-3-hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one hydrobromide |
64924-67-0 | 98% | 1mg |
$6.0 | 2025-02-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce48142-25mg |
Halofuginone hydrobromide (RU-19110 (hydrobromide)) |
64924-67-0 | 98% | 25mg |
¥2584.00 | 2023-09-08 | |
TRC | H102490-2mg |
Halofuginone Hydrobromide |
64924-67-0 | 2mg |
$ 204.00 | 2023-04-15 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H26660-25mg |
Halofuginone hydrobromide |
64924-67-0 | 99% | 25mg |
¥2898.0 | 2023-09-07 | |
TRC | H102490-5mg |
Halofuginone Hydrobromide |
64924-67-0 | 5mg |
$ 238.00 | 2023-09-07 | ||
ChemScence | CS-0081860-25mg |
Halofuginone (hydrobromide) |
64924-67-0 | 99.55% | 25mg |
$280.0 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3524-50 mg |
Halofuginone hydrobromide |
64924-67-0 | 97.01% | 50mg |
¥3865.00 | 2022-02-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H877991-5mg |
Halofuginone hydrobromide |
64924-67-0 | ≥99% | 5mg |
¥1,368.00 | 2022-01-13 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3524-5 mg |
Halofuginone hydrobromide |
64924-67-0 | 97.01% | 5mg |
¥987.00 | 2022-02-28 |
Halofuginone hydrobromide Related Literature
-
Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
Additional information on Halofuginone hydrobromide
Halofuginone Hydrobromide: A Comprehensive Overview
Halofuginone hydrobromide, with the CAS number 64924-67-0, is a compound that has garnered significant attention in the fields of pharmacology and medical research. This compound is known for its unique properties and potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases. Recent studies have shed light on its mechanisms of action, making it a promising candidate for drug development.
The chemical structure of halofuginone hydrobromide plays a crucial role in its biological activity. It belongs to a class of compounds known for their ability to modulate cellular signaling pathways, particularly those involved in inflammation and immune response. Researchers have identified that this compound acts as a potent inhibitor of certain enzymes, which are key players in the progression of chronic inflammatory conditions. This discovery has opened new avenues for its use in treating diseases such as rheumatoid arthritis, lupus, and other autoimmune disorders.
One of the most recent breakthroughs involving halofuginone hydrobromide is its potential role in anti-fibrotic therapies. Fibrosis, a condition characterized by excessive scar tissue formation, is a major complication in various organ systems, including the liver, lungs, and kidneys. Studies have demonstrated that this compound can effectively inhibit fibroblast activation and collagen deposition, which are hallmark features of fibrotic diseases. These findings suggest that halofuginone hydrobromide could be a valuable addition to the arsenal of treatments for fibrosis-related conditions.
In addition to its anti-inflammatory and anti-fibrotic properties, halofuginone hydrobromide has also been investigated for its potential anti-cancer effects. Emerging research indicates that this compound may inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Preclinical studies have shown promising results in reducing tumor size and improving survival rates in animal models of cancer. While further research is needed to confirm these findings, they highlight the broad therapeutic potential of this compound.
The development of halofuginone hydrobromide as a therapeutic agent has been supported by advancements in drug delivery systems. Researchers are exploring innovative methods to enhance its bioavailability and minimize potential side effects. For instance, encapsulation techniques such as lipid nanoparticles and micellar formulations have been tested to improve the stability and targeted delivery of this compound. These innovations could significantly impact its clinical utility and pave the way for more effective treatments.
In conclusion, halofuginone hydrobromide, with its CAS number 64924-67-0, represents a cutting-edge compound with diverse applications in modern medicine. Its ability to modulate key cellular pathways makes it a versatile candidate for treating a wide range of diseases. As research continues to uncover new insights into its mechanisms and therapeutic potential, this compound holds great promise for advancing medical science and improving patient outcomes.
64924-67-0 (Halofuginone hydrobromide) Related Products
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
